molecular formula C15H9F2N3O4S2 B7535516 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide

2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide

Cat. No. B7535516
M. Wt: 397.4 g/mol
InChI Key: ZXSHCURLWJVFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide, commonly known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of DNTB is not fully understood. However, studies have shown that DNTB inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its catalytic function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
DNTB has several biochemical and physiological effects. Studies have shown that DNTB inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. DNTB has also been shown to reduce the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ion production can lead to a decrease in tumor pH, making the tumor microenvironment less favorable for cancer cell growth.

Advantages and Limitations for Lab Experiments

DNTB has several advantages for lab experiments. One of the primary advantages is its potent inhibitory activity against carbonic anhydrase. This property makes DNTB an excellent tool for studying the role of carbonic anhydrase in various biological processes. However, DNTB also has some limitations. One of the primary limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of DNTB in scientific research. One potential application is in the development of new cancer therapies. Researchers are currently exploring the use of DNTB as a potential anticancer agent. Another potential application is in the development of new diagnostic tools. Researchers are exploring the use of DNTB as a probe for imaging carbonic anhydrase activity in vivo. Overall, DNTB has significant potential for use in various fields of scientific research.

Synthesis Methods

The synthesis of DNTB involves several steps. The first step is the synthesis of 4-(4-nitrophenyl)-1,3-thiazole-2-amine, which is then reacted with 2,6-difluorobenzenesulfonyl chloride to produce DNTB. The synthesis process is complex and requires a high level of expertise. However, the synthesis of DNTB has been optimized, and researchers can now produce this compound in large quantities.

Scientific Research Applications

DNTB has been extensively used in scientific research due to its unique properties. One of the primary applications of DNTB is in the field of medicinal chemistry. Researchers have shown that DNTB has potent inhibitory activity against carbonic anhydrase IX (CA IX), a protein that is overexpressed in several types of cancer. DNTB has also been shown to inhibit the activity of other enzymes, including carbonic anhydrase II and IV.

properties

IUPAC Name

2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O4S2/c16-11-2-1-3-12(17)14(11)26(23,24)19-15-18-13(8-25-15)9-4-6-10(7-5-9)20(21)22/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSHCURLWJVFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.